molecular formula C6H7NO3S B13582976 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid

Cat. No.: B13582976
M. Wt: 173.19 g/mol
InChI Key: VQWLYYZPRVQNOI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid is an organic compound with the molecular formula C6H7NO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid typically involves the reaction of 4-methyl-5-thiazolecarboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

  • 2-Mercapto-4-methyl-5-thiazoleacetic Acid
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolylacetic Acid
  • 4-Methyl-2-thioxo-2,3-dihydrothiazol-5-ylacetic Acid

Comparison: Compared to these similar compounds, 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid exhibits unique properties due to the presence of the hydroxyl group. This functional group enhances its solubility in water and its ability to form hydrogen bonds, which can significantly influence its reactivity and biological activity .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-hydroxy-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H7NO3S/c1-3-5(11-2-7-3)4(8)6(9)10/h2,4,8H,1H3,(H,9,10)

InChI Key

VQWLYYZPRVQNOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C(=O)O)O

Origin of Product

United States

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